Cas no 898749-47-8 (2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone)
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- (2,3-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- 2,3-DICHLORO-3'-(3-PYRROLINOMETHYL) BENZOPHENONE
- 2,3,5-TRIBROMO THIOPHENE
- (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (2,3-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
- 2,3-DICHLORO-3'-(3-PYRROLINOMETHYL)BENZOPHENONE
- AKOS016020926
- DTXSID50643502
- 898749-47-8
- 1-{[3-(2,3-dichlorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
- MFCD03842384
- 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone
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- MDL: MFCD03842384
- Inchi: 1S/C18H15Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
- InChI Key: NMVVPXWVALWAPB-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C1=CC=CC(=C1)CN1CC=CC1)=O)Cl
Computed Properties
- Exact Mass: 331.05300
- Monoisotopic Mass: 331.0530695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 20.3
Experimental Properties
- PSA: 20.31000
- LogP: 4.53410
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205093-2g |
2,3-dichloro-3'-(3-pyrrolinomethyl) benzophenone |
898749-47-8 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| TRC | D096620-250mg |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone |
898749-47-8 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D096620-500mg |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone |
898749-47-8 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB365118-1 g |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-47-8 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 205093-1g |
2,3-dichloro-3'-(3-pyrrolinomethyl) benzophenone |
898749-47-8 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 205093-5g |
2,3-dichloro-3'-(3-pyrrolinomethyl) benzophenone |
898749-47-8 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| abcr | AB365118-1g |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-47-8 | 97% | 1g |
€932.90 | 2025-02-13 | |
| abcr | AB365118-2g |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-47-8 | 97% | 2g |
€1677.00 | 2025-02-13 | |
| Chemenu | CM297054-1g |
(2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898749-47-8 | 95% | 1g |
$524 | 2024-07-21 | |
| abcr | AB365118-2 g |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-47-8 | 97% | 2 g |
€1,677.00 | 2023-07-19 |
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone Suppliers
2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone
Professional Introduction to Compound with CAS No. 898749-47-8 and Product Name: 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone
The compound with the CAS number 898749-47-8 and the product name 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and its potential applications in various scientific domains. The molecular structure of 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone consists of a benzophenone core substituted with chlorine atoms at the 2 and 3 positions, further modified by a 3-pyrrolinomethyl group at the 3' position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from benzophenone derivatives. The presence of chlorine atoms enhances the electrophilicity of the benzophenone ring, facilitating various chemical transformations such as nucleophilic substitution reactions. These reactions are crucial for constructing more complex molecular architectures, which are often required in drug design. The 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone compound serves as an excellent precursor for synthesizing biologically active molecules, including potential therapeutic agents.
One of the most compelling aspects of this compound is its role in the synthesis of photoactive materials. The benzophenone moiety is well-known for its ability to absorb UV light, making it a key component in photosensitive compounds used in applications ranging from photodynamic therapy to organic electronics. The additional chloro substituents and the pyrrolinomethyl group further modulate the electronic properties of the molecule, allowing for fine-tuning of its photophysical characteristics. This makes 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone particularly interesting for researchers working on advanced materials science.
Recent studies have highlighted the compound's utility in medicinal chemistry. Researchers have explored its potential as a scaffold for developing new drugs targeting various diseases. The structural features of 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone allow for selective interactions with biological targets, which is a critical requirement for drug efficacy. For instance, modifications at the pyrrolinomethyl group can be tailored to enhance binding affinity to specific enzymes or receptors. This flexibility underscores the compound's significance as a building block in drug discovery efforts.
The synthesis of 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as cross-coupling reactions and transition metal catalysis are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the progress in synthetic organic chemistry. The ability to efficiently produce this compound on a scalable basis is crucial for its widespread adoption in both academic and industrial settings.
The applications of 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique reactivity allows for the creation of novel compounds with tailored properties suitable for agricultural use or industrial processes. For example, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to interact with biological systems at specific sites.
In conclusion, 2,3-Dichloro-3'-(3-pyrrolinomethyl) benzophenone (CAS No. 898749-47-8) is a versatile and highly functional compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in synthetic chemistry, particularly in pharmaceutical development and advanced materials science, underscores its importance. As research continues to uncover new applications and synthetic strategies for this compound, its value is expected to grow even further.
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